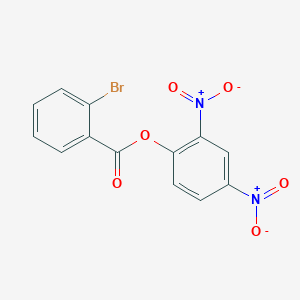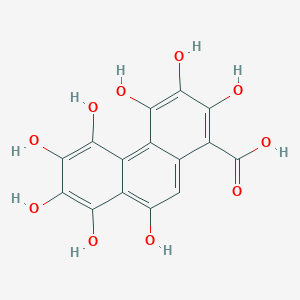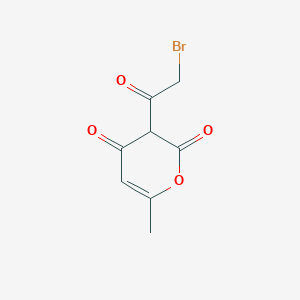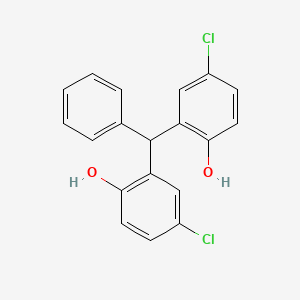
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid is a complex chemical compound with a molecular formula of C6H19N7O4S and a molecular weight of 285.32500 . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid involves multiple steps. One common method includes the reaction of 1,2-diaminoethane with 2-cyanoguanidine in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: A similar compound with a slightly different structure and properties.
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Another related compound with distinct chemical characteristics.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
104339-61-9 |
|---|---|
Fórmula molecular |
C6H19N7O4S |
Peso molecular |
285.33 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C4H13N3.C2H4N4.H2O4S/c5-1-3-7-4-2-6;3-1-6-2(4)5;1-5(2,3)4/h7H,1-6H2;(H4,4,5,6);(H2,1,2,3,4) |
Clave InChI |
YEQQVCNJBRWCDB-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O |
Números CAS relacionados |
104339-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


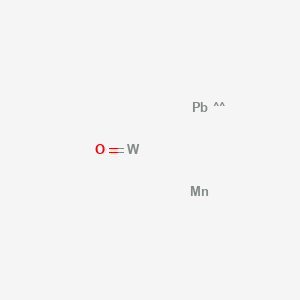
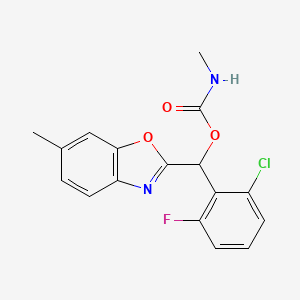

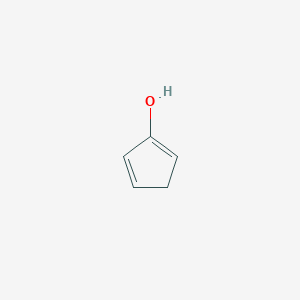
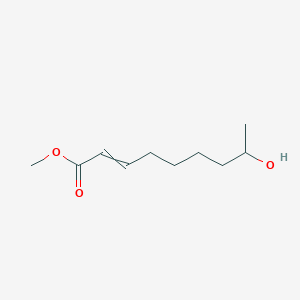
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
